N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a nitrobenzyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Schiff Base: The reaction between 3,4-dimethoxybenzaldehyde and acetohydrazide in the presence of an acid catalyst forms the Schiff base, N’-[(1E)-(3,4-dimethoxyphenyl)methylene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms or other functional groups in place of methoxy groups.
Scientific Research Applications
N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to changes in the structure and function of these molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dimethoxyphenyl)methylene]acetohydrazide
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide is unique due to the presence of both the nitrobenzyl and dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various fields .
Properties
Molecular Formula |
C18H19N3O5S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O5S/c1-25-16-8-5-14(9-17(16)26-2)10-19-20-18(22)12-27-11-13-3-6-15(7-4-13)21(23)24/h3-10H,11-12H2,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
DGLUOPOXNTZBNX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.